molecular formula C8H8N2O3S B562152 Zonisamide-d4 CAS No. 1020720-04-0

Zonisamide-d4

Numéro de catalogue B562152
Numéro CAS: 1020720-04-0
Poids moléculaire: 216.247
Clé InChI: UBQNRHZMVUUOMG-RHQRLBAQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Zonisamide-d4 is the deuterium labeled Zonisamide . Zonisamide (AD 810) is an inhibitor of zinc enzyme carbonic anhydrase (CA), with Kis of 35.2 nM and 20.6 nM for human mitochondrial isozyme hCA II and hCA V, respectively . Zonisamide has antiepileptic activity .


Synthesis Analysis

The synthesis of Zonisamide-d4 involves a protein precipitation step followed by dilution of the supernatant and injection onto a liquid chromatography system . Two different injection volumes were used for positively and negatively ionizing compounds .


Molecular Structure Analysis

Zonisamide-d4 has a molecular formula of C8H4D4N2O3S and a molecular weight of 216.25 .


Chemical Reactions Analysis

Zonisamide-d4 is a synthetic 1,2-benzisoxazole-3-methanesulfonamide with anticonvulsant properties . The sulfamoyl group on zonisamide was expected to suppress seizures in a manner similar to another sulfonamide analogue, acetazolamide, through inhibition of carbonic anhydrase .


Physical And Chemical Properties Analysis

Zonisamide-d4 is a neat product with a molecular weight of 216.25 .

Applications De Recherche Scientifique

  • Neuroprotection in Parkinson's Disease : Zonisamide inhibits monoamine oxidase B (MAO-B) and attenuates toxicity in mouse models of Parkinson's disease, suggesting its potential for improving clinical symptoms in Parkinson's patients (Sonsalla et al., 2010).

  • Treatment of Epilepsy : As an antiepileptic drug, zonisamide is effective in treating a broad spectrum of epilepsies in adults and children and has predictable pharmacokinetics with minimal drug-drug interactions (Kwan et al., 2015).

  • Mechanisms of Action in Epilepsy : Zonisamide blocks sustained repetitive action potentials in cultured spinal cord neurons, indicating its potential mechanism of action as an anticonvulsant (Rock et al., 1989).

  • Free Radical Scavenging : The drug demonstrates free radical scavenging activities, suggesting its role in protecting neurons from free radical damage, which could be significant in its antiepileptic effect (Mori et al., 1998).

  • Improvement of Parkinson's Disease Symptoms : Zonisamide has shown beneficial effects on Parkinson's disease patients, potentially due to its influence on dopamine synthesis (Murata et al., 2001).

  • Anti-apoptotic Effects in Neurodegenerative Models : Zonisamide increases cell viability in SH-SY5Y cells via an anti-apoptotic effect and by upregulating levels of manganese superoxide dismutase, indicating its potential in treating neurodegenerative diseases (Kawajiri et al., 2010).

  • Weight Loss in Obese Adults : Zonisamide has been shown to result in more weight loss than placebo in obese adults when combined with a hypocaloric diet, indicating a potential application in obesity treatment (Gadde et al., 2003).

  • Treatment of Alcohol Dependence : The drug demonstrates potential benefits in improving alcohol craving and consumption in patients with alcohol dependence (Rubio et al., 2010).

Safety And Hazards

Zonisamide-d4 is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid inhalation, contact with eyes and skin, and dust and aerosol formation .

Orientations Futures

Zonisamide-d4 is used for research purposes and is not intended for diagnostic or therapeutic use . It is recommended to take this medicine only as directed by a doctor . The dose may be increased gradually, and when therapy is to be discontinued, it should be withdrawn gradually .

Propriétés

IUPAC Name

(4,5,6,7-tetradeuterio-1,2-benzoxazol-3-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H2,9,11,12)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQNRHZMVUUOMG-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=NO2)CS(=O)(=O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662231
Record name 1-[(~2~H_4_)-1,2-Benzoxazol-3-yl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zonisamide-d4

CAS RN

1020720-04-0
Record name 1-[(~2~H_4_)-1,2-Benzoxazol-3-yl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1020720-04-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
4
Citations
T Liu, RR Kotha, JW Jones, JE Polli… - Journal of Pharmaceutical …, 2019 - Elsevier
A fast liquid chromatography-tandem mass spectrometry method using polarity switching and timed selected reaction monitoring has been developed and validated to quantify eight …
Number of citations: 19 www.sciencedirect.com
LA Decosterd, T Mercier, P André, S Bertholet… - Epileptologie, 2015 - epi.ch
This article is a brief overview of the recent developments in clinical laboratories opening the way to a facilitated access to real-time Therapeutic Drug Monitoring (TDM) of newer …
Number of citations: 9 www.epi.ch
A D'Urso, J Rudge, PN Patsalos… - Therapeutic Drug …, 2019 - journals.lww.com
… Stock methanolic solution of 5 deuterated internal standards (levetiracetam D6, lacosamide D4, ethosuximide D3, felbamate D4, and zonisamide D4) (manufactured by Toronto …
Number of citations: 40 journals.lww.com
SH Hansen… - … Techniques, and Mass …, 2015 - Wiley Online Library
The purpose of analysis of plasma and serum samples is to obtain knowledge about the concentration of drug substances and their metabolites in the circulating blood system. This …
Number of citations: 2 onlinelibrary.wiley.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.